N'-Benzylidenehexadecanohydrazide

GPCR pharmacology serotonin receptor neurological research

N'-Benzylidenehexadecanohydrazide (CAS 767332-67-2) is a hydrazone compound formed by the condensation of benzaldehyde with hexadecanohydrazide (palmitic acid hydrazide), bearing the molecular formula C₂₃H₃₈N₂O and a molecular weight of 358.56 g/mol. It belongs to the acylhydrazone class, characterized by a C=N–NH–C(O)–R functional scaffold, and is catalogued within the SALOR-INT screening library as SALOR-INT L487910-1EA.

Molecular Formula C23H38N2O
Molecular Weight 358.6 g/mol
CAS No. 767332-67-2
Cat. No. B12011590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Benzylidenehexadecanohydrazide
CAS767332-67-2
Molecular FormulaC23H38N2O
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1
InChIInChI=1S/C23H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(26)25-24-21-22-18-15-14-16-19-22/h14-16,18-19,21H,2-13,17,20H2,1H3,(H,25,26)/b24-21+
InChIKeyGYKSRJSKTNFONI-DARPEHSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Benzylidenehexadecanohydrazide (CAS 767332-67-2): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


N'-Benzylidenehexadecanohydrazide (CAS 767332-67-2) is a hydrazone compound formed by the condensation of benzaldehyde with hexadecanohydrazide (palmitic acid hydrazide), bearing the molecular formula C₂₃H₃₈N₂O and a molecular weight of 358.56 g/mol . It belongs to the acylhydrazone class, characterized by a C=N–NH–C(O)–R functional scaffold, and is catalogued within the SALOR-INT screening library as SALOR-INT L487910-1EA . Predicted physicochemical properties include a density of 0.94 ± 0.1 g/cm³, an acid dissociation constant (pKa) of 13.82 ± 0.46, and a calculated octanol–water partition coefficient (clogP) of approximately 6.23, reflecting its highly lipophilic character conferred by the C₁₆ palmitoyl chain [1]. The compound is commercially available from multiple research chemical suppliers for non-human, non-therapeutic research use only .

Why In-Class Benzylidene Hydrazides Cannot Substitute for N'-Benzylidenehexadecanohydrazide in Target-Focused Studies


Acylhydrazones sharing the generic benzylidene-hydrazide scaffold exhibit widely divergent biological profiles driven by three structural variables: the acyl chain length, the substitution pattern on the benzylidene aromatic ring, and the electronic character of the hydrazone linkage [1]. N'-Benzylidenehexadecanohydrazide possesses a fully saturated, unbranched C₁₆ palmitoyl chain and an unsubstituted phenyl ring—a combination that yields a clogP of ~6.23 and a distinct G-protein-coupled receptor (GPCR) selectivity fingerprint not recapitulated by analogs bearing shorter acyl chains (e.g., C₁₁ undecenoyl), ring substituents (e.g., 4-hydroxy, 4-benzyloxy, 2-chloro, or 4-dimethylamino), or heteroaromatic replacements of the phenyl group [2][3]. Even compounds with identical molecular formula but different connectivity, or those differing by a single hydroxyl substituent (e.g., N'-(4-hydroxybenzylidene)hexadecanohydrazide, CAS 881660-32-8), introduce hydrogen-bond donor/acceptor capacity that can fundamentally alter target engagement, solubility, and membrane partitioning [4]. Consequently, procurement or experimental substitution based solely on the hydrazide chemotype, without verifying the exact acyl chain and arylidene identity, carries a high risk of non-reproducible biological results [1].

Product-Specific Quantitative Differentiation Evidence for N'-Benzylidenehexadecanohydrazide (CAS 767332-67-2): Comparator-Anchored Data


Serotonin 5-HT₁B/₁D Receptor Binding Affinity Profile vs. Endogenous Ligand Baseline

N'-Benzylidenehexadecanohydrazide (recorded as ZINC34801057) exhibits measurable affinity at human serotonin receptor subtypes 5-HT₁B, 5-HT₁D, and 5-HT₁A, with pKi values of 6.87, 6.65, and 5.81, respectively, as curated in ChEMBL 20 and originally reported in the context of bivalent serotonin ligand design by Perez et al. [1][2]. The compound showed the highest affinity for the 5-HT₁B subtype (pKi 6.87, corresponding to Ki ≈ 135 nM), with approximately 11.5-fold selectivity over the 5-HT₁A subtype (pKi 5.81, Ki ≈ 1,550 nM). While the endogenous ligand serotonin (5-HT) binds these receptors with sub-nanomolar to low nanomolar affinity (e.g., 5-HT₁B Ki ≈ 1–10 nM), the compound's micromolar-range affinities are consistent with its role as a simplified, non-indolic scaffold within a dimeric ligand series [1]. This multi-receptor engagement pattern differentiates it from short-chain benzylidenehydrazides (e.g., 10-undecenoic acid N-benzylidenehydrazide, CAS 201742-44-1) for which no comparable GPCR activity data have been reported.

GPCR pharmacology serotonin receptor neurological research bivalent ligand design

Lipophilicity-Driven Differentiation: clogP Comparison Among Hexadecanohydrazide-Derived Benzylidene Analogs

The predicted octanol–water partition coefficient (clogP) of N'-Benzylidenehexadecanohydrazide is approximately 6.23, as calculated by the ZINC20 database [1]. This high lipophilicity arises from the combined contributions of the C₁₆ palmitoyl chain and the unsubstituted benzylidene moiety. In contrast, analog N'-(4-hydroxybenzylidene)hexadecanohydrazide (CAS 881660-32-8, C₂₃H₃₈N₂O₂), which contains a single para-hydroxyl substituent on the phenyl ring, introduces hydrogen-bond donor/acceptor functionality that reduces predicted logP and increases aqueous solubility [2]. Similarly, N'-(4-(benzyloxy)benzylidene)hexadecanohydrazide (CAS 765278-29-3, C₃₀H₄₄N₂O₂) incorporates a bulkier benzyloxy substituent, increasing molecular weight to 464.7 g/mol while altering the lipophilic–hydrophilic balance [3]. The unsubstituted benzylidene compound therefore occupies a distinct lipophilicity space that may favor membrane partitioning or blood–brain barrier penetration in cell-based assays, compared to its more polar or bulkier substituted analogs.

drug-likeness lipophilicity ADME prediction medicinal chemistry

Acyl Chain Length as a Selectivity Determinant: Palmitoyl (C₁₆) vs. Undecenoyl (C₁₁) Benzylidenehydrazides

The C₁₆ palmitoyl chain of N'-Benzylidenehexadecanohydrazide structurally mimics the myristoyl (C₁₄) substrate of N-myristoyltransferase (NMT) and other acyl-CoA-dependent enzymes, albeit with two additional methylene units. Although no direct NMT inhibition data for this specific compound were found in BindingDB or ChEMBL, structurally related benzylidene hydrazides with varying acyl chain lengths have been evaluated as NMT inhibitors in antifungal drug discovery programs . The closest commercially available analog with a shorter chain is 10-undecenoic acid N-benzylidenehydrazide (CAS 201742-44-1, C₁₈H₂₆N₂O, MW 286.42), which differs by five methylene units and the presence of a terminal alkene, yielding distinct conformational flexibility and a different metabolic liability profile [1]. The chain-length increment from C₁₁ to C₁₆ translates to a molecular weight increase of ~72 Da and a clogP increase of approximately 1.5–2.0 log units (estimated from fragment-based additivity), which may enhance binding to hydrophobic enzyme pockets but could also increase non-specific protein binding in cellular assays.

structure-activity relationship chain length N-myristoyltransferase antifungal research

Absence of Aromatic Ring Substitution as a Differentiating Feature Among Hexadecanohydrazide-Derived Benzylidene Analogs

Within the hexadecanohydrazide-derived benzylidene hydrazide series, the phenyl ring of N'-Benzylidenehexadecanohydrazide is unsubstituted—a feature that distinguishes it from at least four commercially cataloged analogs bearing electron-donating or electron-withdrawing substituents: N'-(4-(dimethylamino)benzylidene)hexadecanohydrazide (CAS 765305-63-3, strong electron-donating –N(CH₃)₂), N'-(2-chlorobenzylidene)hexadecanohydrazide (electron-withdrawing –Cl), N'-(4-hydroxybenzylidene)hexadecanohydrazide (CAS 881660-32-8, –OH), and N'-(4-(benzyloxy)benzylidene)hexadecanohydrazide (CAS 765278-29-3, bulky –OCH₂Ph) [1]. In published quantitative structure–activity relationship (QSAR) studies on related benzylidenebenzohydrazide antibacterial series, the electronic nature (Hammett σ) and lipophilicity (π) of phenyl ring substituents were shown to correlate significantly with antimicrobial potency, with electron-withdrawing groups generally enhancing activity against Gram-negative strains [2]. The unsubstituted phenyl compound thus represents the electronic 'null' baseline of this congeneric series—an essential reference point for deconvoluting electronic vs. steric contributions in SAR campaigns.

medicinal chemistry QSAR electronic effects structure-based design

Evidence-Anchored Application Scenarios for N'-Benzylidenehexadecanohydrazide in Scientific Procurement


Serotonin Receptor Subtype Profiling and GPCR Tool Compound Development

Researchers investigating serotonin 5-HT₁B/₁D receptor pharmacology may utilize N'-Benzylidenehexadecanohydrazide as a structurally simplified, non-indolic scaffold for studying the molecular determinants of subtype selectivity. The compound's measured pKi values at 5-HT₁B (6.87), 5-HT₁D (6.65), and 5-HT₁A (5.81), as recorded in ChEMBL 20 from Perez et al. (J. Med. Chem. 1996), provide a quantitative starting point for scaffold-hopping optimization programs aimed at improving potency while retaining the 5-HT₁B-preferring selectivity profile [1]. Its high lipophilicity (clogP ≈ 6.23) makes it particularly suitable for assays requiring membrane partitioning or central nervous system target engagement, though this property also necessitates careful solvent compatibility testing [2].

Congeneric Series Baseline for Benzylidene Hydrazide SAR Campaigns

In medicinal chemistry programs exploring benzylidene hydrazide derivatives for antimicrobial, anticancer, or enzyme inhibition applications, N'-Benzylidenehexadecanohydrazide functions as the unsubstituted phenyl 'zero-point' reference compound within the hexadecanohydrazide sub-series. Its procurement is essential for establishing the intrinsic contribution of the C₁₆ palmitoyl chain and the unadorned benzylidene moiety to any observed biological activity, prior to systematic substitution of the phenyl ring with electron-donating (e.g., –N(CH₃)₂, –OH) or electron-withdrawing (e.g., –Cl) groups. The QSAR framework established by Alam et al. (2016) for the analogous benzylidenebenzohydrazide series demonstrates that even modest electronic perturbations of the phenyl ring can significantly shift antimicrobial potency, underscoring the necessity of including the unsubstituted parent in every screening set [3].

Acyl Chain Length Selectivity Studies for Lipid-Modifying Enzyme Targets

For enzymology groups studying N-myristoyltransferase (NMT), fatty acid synthase (FAS), or acyl-CoA synthetases, N'-Benzylidenehexadecanohydrazide provides a C₁₆ saturated acyl chain probe that bridges the gap between physiological myristoyl (C₁₄) and stearoyl (C₁₈) substrate mimetics. When procured alongside the shorter-chain analog 10-undecenoic acid N-benzylidenehydrazide (CAS 201742-44-1, C₁₁ with terminal alkene), researchers can systematically interrogate the effect of acyl chain length and unsaturation on enzyme inhibition potency and selectivity, using a common benzylidenehydrazide scaffold to minimize confounding structural variables [4]. The compound's clogP of ~6.23 also makes it a useful probe for assessing the role of substrate lipophilicity in enzyme–inhibitor binding thermodynamics.

Screening Library Procurement for Phenotypic and Target-Based Discovery Platforms

As a component of the SALOR-INT screening library (cataloged as SALOR-INT L487910-1EA), N'-Benzylidenehexadecanohydrazide is positioned for inclusion in diversity-oriented or target-focused screening decks within academic and industrial drug discovery settings . Its structural features—an unsubstituted benzylidene hydrazide core with a long saturated acyl chain—occupy a region of chemical space that is underrepresented in typical commercial screening collections. Procurement for high-throughput or fragment-based screening should be accompanied by orthogonal purity verification (LC-MS, ¹H NMR) and solubility determination in the intended assay buffer, given the compound's high predicted logP, to avoid false-negative results from compound precipitation [2].

Quote Request

Request a Quote for N'-Benzylidenehexadecanohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.